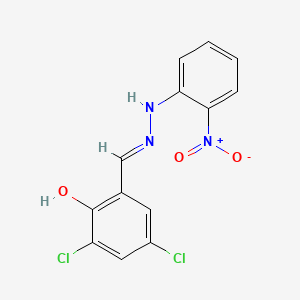![molecular formula C19H17N3O2 B1191322 N'~3~-[(4-HYDROXYPHENYL)METHYLENE]-2,8-DIMETHYL-3-QUINOLINECARBOHYDRAZIDE](/img/structure/B1191322.png)
N'~3~-[(4-HYDROXYPHENYL)METHYLENE]-2,8-DIMETHYL-3-QUINOLINECARBOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This compound is characterized by the presence of a quinoline ring, a hydrazone linkage, and a hydroxybenzylidene group. Hydrazones have been extensively studied for their pharmacological properties, including antimicrobial, antitubercular, and antidiabetic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide typically involves the condensation of 4-hydroxybenzaldehyde with 2,8-dimethyl-3-quinolinecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours to ensure complete condensation .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Exhibits antimicrobial and antitubercular activities.
Medicine: Potential use as an antidiabetic and anticancer agent.
Industry: Possible applications in the development of optoelectronic materials due to its structural stability and electronic properties
Wirkmechanismus
The mechanism of action of N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as urease and proteins involved in microbial cell wall synthesis.
Pathways Involved: Inhibition of enzyme activity, leading to antimicrobial effects; modulation of glucose metabolism pathways for antidiabetic effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(4-hydroxybenzylidene)-2-(naphthalen-2-yloxy)acetohydrazide
- 4-hydroxybenzylidene-rhodanines
- 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol .
Uniqueness
N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide stands out due to its unique combination of a quinoline ring and a hydrazone linkage, which imparts distinct electronic and structural properties. This makes it a versatile compound for various applications in chemistry, biology, and medicine .
Eigenschaften
Molekularformel |
C19H17N3O2 |
|---|---|
Molekulargewicht |
319.4g/mol |
IUPAC-Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-12-4-3-5-15-10-17(13(2)21-18(12)15)19(24)22-20-11-14-6-8-16(23)9-7-14/h3-11,23H,1-2H3,(H,22,24)/b20-11+ |
InChI-Schlüssel |
ZFJWCRNCGGHRKC-RGVLZGJSSA-N |
SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(2-hydroxy-3-methoxybenzylidene)[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1191239.png)
![2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B1191243.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-3-nitrobenzohydrazide](/img/structure/B1191244.png)



![3-hydroxy-N'-[1-(4-hydroxyphenyl)propylidene]-2-naphthohydrazide](/img/structure/B1191249.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B1191252.png)
![1-(4-Hydroxyphenyl)ethanone [1-(4-hydroxyphenyl)ethylidene]hydrazone](/img/structure/B1191254.png)
![(4Z)-4-[(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)pyrazol-3-one](/img/new.no-structure.jpg)
![4-{2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B1191257.png)
![methyl 2-[(2-methyl-1H-indol-3-yl)methylene]hydrazinecarboxylate](/img/structure/B1191259.png)
![N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B1191260.png)
